molecular formula C12H10ClNO2S B5736217 N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide

N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B5736217
M. Wt: 267.73 g/mol
InChI Key: CBPNVNUKEJASSX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide, also known as CMPTC, is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been found to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. This compound has also been found to reduce pain behavior in animal models of inflammatory pain.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide involves the inhibition of pro-inflammatory cytokines and chemokines, as well as the suppression of NF-κB and MAPK signaling pathways. This compound has been shown to inhibit the expression of TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. It also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and MAPK signaling pathways. This compound also reduces pain behavior in animal models of inflammatory pain. Additionally, this compound has been found to have low toxicity and no adverse effects on liver and kidney function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide in lab experiments include its high purity, low toxicity, and potential applications in the treatment of inflammatory diseases and pain management. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

For research on N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a thiophene derivative with potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. This compound exhibits anti-inflammatory and analgesic properties, and has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. While this compound has limitations in its solubility, it holds promise for future research in the development of new treatments for inflammatory diseases and pain management.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of base. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for scientific research applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNVNUKEJASSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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